4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

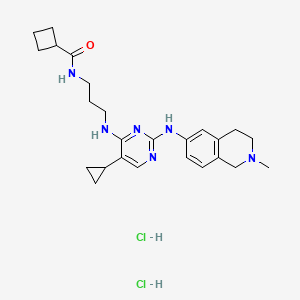

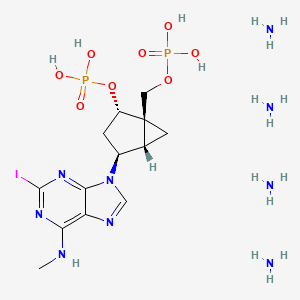

The molecular structure of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” can be represented by the SMILES notation:CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 . Chemical Reactions Analysis

While specific chemical reactions involving “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, a series of 20 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .Physical And Chemical Properties Analysis

“4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” is a compound with the molecular formula C20H21N3O3. It has a molecular weight of 351.41. The exact mass of the compound is 351. This compound is soluble in DMSO.Aplicaciones Científicas De Investigación

Antitumor Drug Synthesis : Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which are structurally similar to the compound , are important intermediates in the synthesis of many antitumor drugs. These compounds are particularly used in small molecular inhibitors of anti-tumor drugs (Gan et al., 2021).

Inhibitors of Urease Enzyme : Indole-based compounds, including those structurally related to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and tested as potent inhibitors of the urease enzyme. These molecules have potential as therapeutic agents in drug design programs (Nazir et al., 2018).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Some phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, which are structurally related, have been tested for inhibition of the endocannabinoid degrading enzyme fatty acid amide hydrolase (FAAH). These compounds have higher metabolic stability and significant pharmacological relevance (Dahlhaus et al., 2017).

Synthesis of Antimitotic Agents : Compounds with a 1H-indol-4-yl moiety, similar to the target compound, have been synthesized as part of a series of antimitotic agents. These agents show efficacy in cell viability and cell proliferation assays and are significant in cancer research (Shetty et al., 2011).

Anti-inflammatory Agents : Research has been conducted on the synthesis of new chalcone derivatives containing the 1H-indole moiety, similar to the compound , for their potential as anti-inflammatory agents (Rehman et al., 2022).

OLED Device Applications : Novel host materials based on indole derivatives, akin to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and used in green phosphorescent organic light-emitting diodes (OLEDs) for their electroluminescent properties (Dong et al., 2017).

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” and its potential applications in medicine.

Propiedades

IUPAC Name |

[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIKJOMEYPSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)